6H-Pyrrolo[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3573-29-3 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
6H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1,3-4H,2H2 |
InChI Key |
NRNDZEDAFFDYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=N1)C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 3,2 D Pyrimidine and Its Derivatives
General Synthetic Strategies for Pyrrolo[3,2-d]pyrimidine Scaffold Construction
General strategies for building the pyrrolo[3,2-d]pyrimidine skeleton often prioritize efficiency and atom economy, leading to the development of elegant one-pot and sequential reaction pathways.
One-pot, multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like pyrrolo[3,2-d]pyrimidines from simple starting materials in a single step. A notable example involves the three-component reaction of 6-aminouracil (B15529) derivatives, arylglyoxals, and a C-H acid. researchgate.net
One such synthesis utilizes 4-hydroxycoumarin (B602359), arylglyoxals, and either 6-aminouracil or 1,3-dimethyl-6-aminouracil. d-nb.info This reaction proceeds in the presence of L-proline (20 mol%) as an organocatalyst in refluxing acetic acid, affording coumarinyl-substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives in good yields. researchgate.netd-nb.infoauctoresonline.org The proposed mechanism involves an initial L-proline-catalyzed Knoevenagel condensation between the 4-hydroxycoumarin and the arylglyoxal. d-nb.info This is followed by a Michael addition of the 6-aminouracil to the Knoevenagel intermediate, and the sequence is completed by an intramolecular heterocyclization to form the final product. d-nb.info
Another efficient one-pot, three-component method for synthesizing polyfunctionalized pyrrolo[3,2-d]pyrimidine derivatives involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This process is catalyzed by tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (B145695) at 50 °C. scielo.org.mxresearchgate.net This protocol is noted for its high yields (73-95%), mild conditions, and short reaction times. scielo.org.mx
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Ref |
| 4-Hydroxycoumarin | Arylglyoxal | 6-Aminouracil / 1,3-Dimethyl-6-aminouracil | L-Proline | Acetic acid, reflux | Coumarinyl-pyrrolo[3,2-d]pyrimidinediones | d-nb.info |
| Barbituric acid derivatives | Arylglyoxal | 6-Amino-1,3-dimethyluracil | TBAB | Ethanol, 50 °C | Polyfunctionalized pyrrolo[3,2-d]pyrimidines | scielo.org.mx |
Cyclization reactions are fundamental to forming the bicyclic pyrrolo[3,2-d]pyrimidine structure. These can be categorized based on which ring is formed during the key cyclization step.
One prominent strategy involves the formation of the pyrrole (B145914) ring onto a pre-functionalized pyrimidine (B1678525). A domino C–N coupling/hydroamination reaction has been developed to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.orgnih.gov This process starts with 6-chloro-1,3-dimethyluracil (B186940), which is first brominated and then subjected to a Sonogashira reaction with various terminal alkynes to yield 6-alkynyluracil intermediates. beilstein-journals.orgnih.gov The key step is the subsequent palladium-catalyzed cyclization of these alkynylated uracils with various anilines. beilstein-journals.orgbeilstein-journals.org The reaction, catalyzed by Pd(OAc)2 with DPEphos as the ligand, proceeds via a domino sequence of Buchwald–Hartwig C-N coupling followed by hydroamination to construct the pyrrole ring, yielding the final products in moderate to good yields. beilstein-journals.orgnih.gov
An alternative approach involves building the pyrimidine ring onto a pre-formed 3-aminopyrrole derivative. semanticscholar.org In this method, 3-aminopyrroles are synthesized via a Thorpe-Ziegler cyclization. semanticscholar.org These pyrrole intermediates can then be reacted with reagents like triethyl orthoformate or dimethylformamide dimethylacetal (DMFDMA) to create key amidine or imidocarboxylate derivatives. semanticscholar.org Subsequent treatment of these intermediates with ammonia (B1221849) leads to cyclization, forming the pyrimidine ring and yielding the 4-aminopyrrolo[3,2-d]pyrimidine core. semanticscholar.org
More complex pyrrolo[3,2-d]pyrimidine derivatives often require multi-step synthetic sequences. These methodologies offer greater control over substitution patterns and the introduction of diverse functional groups.
A clear example of a two-step methodology is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones mentioned previously. beilstein-journals.orgnih.gov The first step is the Sonogashira–Hagihara reaction to prepare 6-alkynyluracil precursors from 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.org The second step is the palladium-catalyzed domino C–N coupling/hydroamination reaction with anilines to afford the target fused heterocycles. beilstein-journals.orgnih.gov
A more extended multi-step synthesis was devised for 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines. nih.gov An initial strategy involved creating a functionalized pyrrole, ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, which was then subjected to N-benzylation. nih.gov This was followed by a condensation reaction with 1,3-bis(methoxycarbonyl)-2-methylthiopseudourea to form the pyrimidine ring. nih.gov A final hydrolysis step removed the carbamate (B1207046) protecting groups to yield the desired products. nih.gov Due to difficulties in purification, an alternative and more efficient six-step route was developed, starting with the cyclocondensation of a pyrrole intermediate with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, followed by removal of a carbamate group to yield a key intermediate. nih.gov This intermediate was then protected, subjected to N-benzylation with various benzyl (B1604629) bromides, and finally deprotected to give the target compounds in good yields. nih.gov
Cyclization Reactions in Pyrrolo[3,2-d]pyrimidine Synthesis
Transition-Metal-Catalyzed Reactions for Pyrrolo[2,3-d]pyrimidine Derivatives
While the above sections focus on the primary subject, the pyrrolo[3,2-d]pyrimidine core, the following sections address transition-metal-catalyzed reactions for the synthesis of its important isomer, pyrrolo[2,3-d]pyrimidine, as specified. These methods are crucial for creating derivatives with significant biological activity.
Palladium catalysis is a powerful tool for the direct C-H functionalization of heterocyclic cores. A mild and highly regioselective method has been developed for the C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives using arylboronic acids. researchgate.netacs.orgnih.gov This protocol utilizes a synergistic combination of Pd(II) catalysis (using Pd(OAc)₂) and TEMPO as an oxidant, with trifluoroacetic acid (CF₃CO₂H) as a promoter or solvent. acs.orgchemistryviews.org
Notably, the reaction proceeds smoothly at room temperature and under base- and silver-free conditions, demonstrating high functional group tolerance and excellent regioselectivity for the C6 position. acs.orgnih.gov The proposed mechanism involves the formation of a Pd(III) intermediate. chemistryviews.org The reaction is believed to start with the formation of Pd(CF₃CO₂)₂, which reacts with the arylboronic acid. chemistryviews.org This intermediate then reacts with the pyrrolo[2,3-d]pyrimidine, followed by reductive elimination to release the C6-arylated product. chemistryviews.org The resulting Pd(0) is then re-oxidized to the active Pd(II) state by TEMPO to complete the catalytic cycle. chemistryviews.org
| Catalyst System | Oxidant/Promoter | Key Features | Position | Ref |
| Pd(OAc)₂ | TEMPO / CF₃CO₂H | Room temp, base-free, high regioselectivity | C6 | acs.orgchemistryviews.org |
Copper-catalyzed reactions have emerged as a cost-effective and less toxic alternative to palladium for constructing C-C and C-N bonds in heterocyclic synthesis. tandfonline.com A green and simple copper-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various derivatives. tandfonline.comfigshare.com
One approach involves a copper-catalyzed Sonogashira reaction/cyclization of a substituted 5-bromopyrimidin-4-amine with a terminal alkyne. researchgate.net Ma et al. reported the first synthesis of pyrrolo[2,3-d]pyrimidine derivatives using a Cu/6-methylpicolinic acid system, which provided a one-pot protocol with moderate to excellent yields. tandfonline.com This avoids the need for more costly and toxic palladium catalysts that were used in previous two-step methods involving a Sonogashira reaction followed by a separate cyclization step. tandfonline.comresearchgate.net
Furthermore, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, has been employed to synthesize novel symmetric bis-pyrrolo[2,3-d]pyrimidines. mdpi.com The use of ultrasound irradiation in these CuAAC reactions has been shown to shorten reaction times and improve efficiency. mdpi.com
Domino C–N Coupling/Hydroamination Reactions for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
A notable and efficient method for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a domino reaction sequence that combines a C–N cross-coupling with a hydroamination step. beilstein-journals.orgnih.govnih.gov This strategy utilizes readily available alkynylated uracils and various anilines to construct the fused heterocyclic system in a single procedural step. beilstein-journals.orgnih.gov
The development of this methodology was based on combining a Buchwald-Hartwig coupling reaction with a subsequent hydroamination in a one-pot process. beilstein-journals.orgbeilstein-journals.org The initial optimization of the reaction was performed using 5-((4-methylphenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and p-toluidine. beilstein-journals.org The conditions were systematically varied to maximize the yield of the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione product. beilstein-journals.orgnih.gov
Initial experiments using Pd(OAc)₂ as the catalyst, XPhos as the ligand, and K₃PO₄ as the base in DMA at 100 °C for 15 hours resulted in a low yield of 15% due to poor conversion of the starting material. beilstein-journals.orgnih.gov Further screening of different mono- and bidentate ligands revealed that DPEphos was the optimal ligand for this transformation, leading to a significant improvement in yield. beilstein-journals.org
With the optimized conditions established—Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3 equiv) in DMA at 100 °C for 15 hours—the scope of the reaction was explored. beilstein-journals.orgnih.gov The cyclization of various alkynylated uracils with a range of anilines successfully produced pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. beilstein-journals.orgnih.gov The reaction tolerated a variety of functional groups on the aniline (B41778) ring, including methoxy (B1213986) (OMe), fluoro (F), trifluoromethyl (CF₃), methyl (Me), and bromo (Br), without a significant impact on the product yield. beilstein-journals.orgnih.gov However, substituents on the alkynyl moiety did influence the reaction's efficiency; diminished yields were observed for N,N-dimethylaminophenyl-substituted and m-tolyl-substituted derivatives. beilstein-journals.orgnih.gov
Table 1: Scope of the Domino C–N Coupling/Hydroamination Reaction for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.org
| Starting Alkynylated Uracil (B121893) | Aniline | Product | Yield (%) |
|---|---|---|---|
| 5-((4-methylphenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | p-toluidine | 4a | 75 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | aniline | 4b | 81 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | p-toluidine | 4c | 78 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 4-fluoroaniline | 4d | 71 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 4-methoxyaniline | 4e | 74 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 4-(trifluoromethyl)aniline | 4f | 65 |
| 5-(phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 4-bromoaniline | 4g | 68 |
| 5-((3-methylphenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | aniline | 4h | 55 |
| 5-((4-(dimethylamino)phenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | aniline | 4k | 45 |
| 5-(thiophen-2-ylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | aniline | 4m | 62 |
Reaction Conditions: Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), K₃PO₄ (3 equiv), DMA, 100 °C, 15 h. beilstein-journals.org
Sonogashira Coupling Reactions in Pyrrolo[3,2-d]pyrimidine Synthesis
The Sonogashira coupling reaction is a critical preliminary step for the domino synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, as it is used to prepare the necessary alkynylated uracil precursors. beilstein-journals.orgnih.govnih.govbeilstein-journals.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net
In the context of pyrrolo[3,2-d]pyrimidine synthesis, the process begins with the bromination of 6-chloro-1,3-dimethyluracil to yield 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.orgnih.govbeilstein-journals.org This dihalogenated pyrimidine then serves as the substrate for the Sonogashira reaction. beilstein-journals.orgnih.gov It is coupled with various terminal aryl acetylenes to produce a range of 5-alkynyl-6-chlorouracil derivatives. beilstein-journals.orgbeilstein-journals.org These alkynylated uracils are the direct precursors for the subsequent domino C–N coupling/hydroamination reaction. beilstein-journals.orgnih.gov
The scope of the Sonogashira reaction has been extended to include novel derivatives. For instance, coupling with 3-tolylacetylene resulted in a nearly quantitative yield of the corresponding product. nih.gov However, using the more sterically hindered 2-tolylacetylene led to a drop in yield to 60%. nih.gov This demonstrates that the efficiency of the Sonogashira coupling can be influenced by the steric properties of the alkyne coupling partner. nih.gov This reaction is fundamental as it regioselectively installs the alkynyl group at the C5 position of the uracil ring, setting the stage for the subsequent intramolecular cyclization to form the pyrrole ring of the final product. researchgate.net
Reaction Mechanisms in Pyrrolo[3,2-d]pyrimidine Synthesis
The formation of the pyrrolo[3,2-d]pyrimidine core can be achieved through various synthetic routes, each with a distinct reaction mechanism.
In the domino synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, the proposed mechanism involves two key palladium-catalyzed steps: a Buchwald-Hartwig C–N coupling followed by an intramolecular hydroamination. beilstein-journals.orgbeilstein-journals.org The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the 5-alkynyl-6-chlorouracil substrate. The resulting palladium(II) complex then undergoes reaction with the aniline, followed by reductive elimination, to form a C–N bond. This generates an intermediate which then undergoes a palladium-catalyzed intramolecular hydroamination, where the newly introduced amino group attacks the adjacent alkyne, leading to the formation of the pyrrole ring and regeneration of the palladium(0) catalyst.
Another established mechanism for synthesizing pyrrolo[3,2-d]pyrimidine derivatives involves a one-pot, three-component reaction. d-nb.info For example, the reaction of 4-hydroxycoumarin, an arylglyoxal, and 6-aminouracil (or its N,N-dimethyl derivative) in the presence of L-proline as an organocatalyst proceeds through a specific sequence. d-nb.info The proposed mechanism suggests an initial Knoevenagel condensation between 4-hydroxycoumarin and the arylglyoxal. d-nb.info This is followed by a Michael addition of the 6-aminouracil to the resulting Knoevenagel adduct. The final step is an intramolecular heterocyclization of the Michael adduct to form the fused pyrrolo[3,2-d]pyrimidine ring system. d-nb.info
A plausible mechanism has also been proposed for the formation of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, which shares similarities with the synthesis of the [3,2-d] isomer. This involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. The mechanism likely proceeds through a series of condensation and cyclization steps to build the final heterocyclic product. scielo.org.mx
Synthetic Modifications at Specific Ring Positions
The pyrrolo[3,2-d]pyrimidine scaffold offers several positions for synthetic modification, allowing for the generation of diverse analogues with potentially varied biological activities. researchgate.netatlanchimpharma.com Much of the synthetic focus has been on altering substituents on both the pyrimidine and pyrrole rings. researchgate.net
N5 Position: The N5 position on the pyrrole ring has been a target for introducing substituents to modulate pharmacokinetic properties. nih.gov A series of halogenated pyrrolo[3,2-d]pyrimidines were synthesized with various N5 substituents to potentially slow the metabolic rate. nih.gov The synthesis started from 6-methyluracil, which underwent nitration and a modified Batcho-Leimgruber indole (B1671886) synthesis to form the pyrrole ring. nih.gov The resulting pyrrolo[3,2-d]pyrimidine core was then functionalized. For instance, the 4-chloro derivative was reacted with appropriately substituted benzyl bromides to yield N-benzylated pyrrolo[3,2-d]pyrimidines. nih.gov These modifications significantly increased the lipophilicity of the compounds. nih.gov
C2 and C4 Positions: The C2 and C4 positions on the pyrimidine ring are frequently modified as they play a role in enzymatic recognition. researchgate.net One synthetic strategy involves preparing a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine intermediate. nih.gov The 2-amino group of a precursor can be protected, followed by conversion to the 4-chloro derivative using phosphorus oxychloride. nih.gov This allows for subsequent nucleophilic substitution reactions at the C4 position. For example, the C4 chlorine is considered essential for the antiproliferative activity of certain halogenated analogues. nih.gov
C7 Position: The C7 position of the isomeric pyrrolo[2,3-d]pyrimidine scaffold, which corresponds to the C7 position in the deazapurine nomenclature, is also a key site for functionalization. While direct examples for the [3,2-d] isomer are less common in the provided texts, the principles are transferable. For instance, in pyrrolo[2,3-d]pyrimidines, the C7 halogen can increase cellular activity. nih.gov Molecular modeling studies suggest that the C7 atom of the pyrrolo[3,2-d]pyrimidine ring can engage in hydrophobic interactions with amino acid residues in enzyme active sites, such as Phe31 of human dihydrofolate reductase. nih.gov
Structural Modifications and Derivative Synthesis of 6h Pyrrolo 3,2 D Pyrimidine
Modification Strategies on the Pyrimidine (B1678525) Ring (C2 and C4 Substituents)
Modifications at the C2 and C4 positions of the pyrimidine ring have been a significant focus of research, as substituents at these positions can modulate enzymatic recognition and biological activity. grafiati.com
Key modification strategies include:
Halogenation: The introduction of chlorine atoms at the C2 and C4 positions is a common strategy to create reactive intermediates. mdpi.com For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine serves as a versatile precursor for further functionalization. nih.gov The C4 chlorine, in particular, has been identified as a requirement for certain biological activities. nih.gov
Amination: The chlorine atoms at C2 and C4 can be displaced by various amines to generate a diverse library of substituted pyrrolopyrimidines. This approach has been used to synthesize compounds with potential as kinase inhibitors. google.com
Alkoxylation and Thiolation: Nucleophilic substitution with alcohols and thiols allows for the introduction of alkoxy and thioether groups, further diversifying the chemical space of pyrrolo[3,2-d]pyrimidine derivatives.
A study on pyrrolo[2,3-d]pyrimidines, an isomeric scaffold, highlighted the importance of C2 and C4 modifications for inhibitory activity against TTK and LRRK2 kinases. acs.org This suggests that similar modifications on the 6H-pyrrolo[3,2-d]pyrimidine core could yield compounds with interesting biological profiles.
Modifications and Substitutions on the Pyrrole (B145914) Ring
The pyrrole ring of the this compound scaffold offers several positions for modification, including the N5 nitrogen and the C5 and C6 carbons.
N5-Substitution of Pyrrolo[3,2-d]pyrimidines and their Impact on Biological Activity
Substitution at the N5 position of the pyrrole ring has been shown to significantly influence the biological activity and pharmacokinetic properties of this compound derivatives. nih.govmdpi.com Research has demonstrated that N5-substitution can modulate toxicity and activity, making it a key area of interest for developing anti-proliferative agents. nih.govmdpi.com
A study investigating a series of N5-substituted halogenated pyrrolo[3,2-d]pyrimidines found that these modifications could decrease toxicity without negatively impacting their anti-cancer activity. mdpi.com In some cases, N5 substitution led to a 7-fold increase in activity against certain cancer cell lines. mdpi.com The introduction of N5 alkyl groups was explored as a strategy to slow the rate of metabolism, which was hypothesized to be a source of toxicity in unsubstituted parent compounds. nih.gov
The nature of the N5 substituent can affect various pharmacokinetic properties:
Decreased polarity can increase lipophilicity. nih.gov
Increased polarity can enhance affinity for the membrane efflux pump P-glycoprotein. nih.gov
Various substituents can alter or increase substrate-ligand hydrogen bonding. nih.gov
Interestingly, pharmacokinetic studies of an N5-substituted compound revealed a rapid conversion back to the active, unsubstituted parent analogue in plasma. nih.gov This suggests that some N5-substituents may act as prodrug moieties, influencing the delivery and release of the active compound. nih.gov
| N5-Substituent | Impact on Biological Activity/Properties | Reference |
| Alkyl groups | Attempted to slow metabolism and reduce toxicity. nih.gov | nih.gov |
| Sulfonamides | Decreased toxicity without adversely affecting activity. mdpi.com | mdpi.com |
| (Benzyloxy)methyl | Used in the synthesis of N5-substituted derivatives. nih.gov | nih.gov |
Formation of C5 and C6 Adducts
The C5 and C6 positions of the pyrrole ring are also amenable to modification, allowing for the introduction of various functional groups and the formation of adducts. One common method for functionalizing the pyrrole ring is through electrophilic substitution reactions.
For example, the C6 position can be brominated using N-bromosuccinimide (NBS) to yield 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. nih.gov This halogenated derivative can then serve as a building block for further synthetic transformations.
In the isomeric pyrrolo[2,3-d]pyrimidine series, a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been used to synthesize polyfunctionalized derivatives with substituents at the C5 and C6 positions. scielo.org.mx This methodology could potentially be adapted for the this compound scaffold.
Insertion of Linear and Shorter Acetylenic Linkages
The incorporation of acetylenic linkages into the side chains of pyrrolopyrimidine derivatives represents a strategy to create more rigid and conformationally restricted analogues. nih.gov This approach has been explored in the context of pyrrolo[2,3-d]pyrimidine-based antifolates to systematically study the impact of the distance between the heterocyclic core and a glutamate (B1630785) moiety on drug selectivity and potency. nih.gov
A domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.org This method involves an initial Sonogashira reaction to introduce the alkyne, followed by a palladium-catalyzed cyclization. nih.govbeilstein-journals.org
Furthermore, a cascade alkyne-isocyanide [3+2] cycloaddition/Boulton-Katritzky rearrangement/ring expansion process has been utilized to construct the pyrrolo[3,2-d]pyrimidin-4-one core from isoxazole-derived propiolamides and isocyanides. sioc-journal.cn These synthetic strategies demonstrate the versatility of incorporating alkyne functionalities to build and modify the this compound system.
Halogenated Pyrrolo[3,2-d]pyrimidine Analogues
Halogenated 6H-pyrrolo[3,2-d]pyrimidines are key intermediates in the synthesis of a wide range of derivatives and also exhibit significant biological activity themselves. nih.govresearchgate.net The introduction of halogens, such as chlorine and bromine, at various positions on the scaffold provides handles for further functionalization through cross-coupling and nucleophilic substitution reactions. smolecule.com
The synthesis of these halogenated analogues often starts from a suitable pyrimidine precursor. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be synthesized and subsequently halogenated at different positions of the pyrrole ring. nih.gov Bromination at C7 can be achieved using N-bromosuccinimide (NBS) in anhydrous THF. nih.gov
Studies have shown that halogenated pyrrolo[3,2-d]pyrimidines possess potent antiproliferative activity against a variety of cancer cell lines, with EC50 values in the low micromolar to nanomolar range. nih.govmdpi.com The position of the halogen can influence this activity. For instance, it has been suggested that the C7 halogen increases cellular activity. nih.gov
| Compound | Halogenation Position(s) | Synthetic Precursor | Reagent for Halogenation |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | C2, C4 | Sodium salt of 4,6-dihydroxypyrrolo[3,2-d]pyrimidine | Phenylphosphonic dichloride mdpi.com |
| 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | C2, C4, C7 | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-bromosuccinimide (NBS) nih.gov |
| 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C4, C6 | Not specified | Not specified |
Synthesis of Bis- and Mono-Pyrrolo[2,3-d]pyrimidine Derivatives
While the focus is on this compound, the synthesis of bis- and mono-derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold provides valuable insights into synthetic strategies that could be applicable.
In one study, novel symmetrical bis-pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antiproliferative activity. mdpi.com The synthesis involved the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with a bifunctional linker like 1,2-dibromoethane, followed by conversion to an azide (B81097) and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a dialkyne to form the bis-heterocycle. mdpi.com The use of ultrasound irradiation was found to improve the efficiency of the CuAAC reaction. mdpi.com
The corresponding mono-pyrrolo[2,3-d]pyrimidine derivatives were also synthesized as part of this study for comparison. mdpi.com Among the evaluated compounds, a 4-chloropyrrolo[2,3-d]pyrimidine monomer showed a pronounced growth-inhibitory effect on pancreatic adenocarcinoma cells. mdpi.com
These synthetic approaches, particularly the use of click chemistry, offer a modular and efficient way to construct both mono- and bis-heterocyclic structures, which could be adapted for the this compound scaffold to explore new chemical space and potential bivalent interactions with biological targets.
Pyrrolo[3,2-d]pyrimidine C-Nucleosides and 2'-Position Modifications
The synthesis of C-nucleosides, where the bond between the sugar and the heterocyclic base is a C-C bond, represents a significant area of research. Pyrrolo[3,2-d]pyrimidine C-nucleosides, as analogues of purine (B94841) nucleosides, have garnered interest for their potential biological activities. tandfonline.com Key compounds in this series include 9-deazaadenosine and 9-deazainosine, which have demonstrated notable growth-inhibitory effects against various leukemia cell lines and promising antileishmanial and antitrypanosomal activity, respectively. tandfonline.com
The synthesis of these C-nucleoside analogues often involves building the pyrrolo[3,2-d]pyrimidine ring system onto a pre-existing sugar moiety. For instance, hydroxyalkylated pyrrolo[3,2-d]pyrimidines, which are C-nucleoside analogues of known antiviral agents, have been synthesized. rsc.org One approach starts with (S)-4,5-isopropylidenedioxypentanonitrile, which is converted through a series of reactions into 3-amino-2-cyano-4-[(S)-2,3-isopropylidenedioxypropyl]pyrrole. This intermediate is then cyclized to form 4-amino-7-[(S)-2,3-dihydroxypropyl]pyrrolo[3,2-d]pyrimidine. rsc.org A similar strategy has been employed to create higher homologues like 4-amino-7-(3,4-dihydroxybutyl)pyrrolo[3,2-d]pyrimidine. rsc.org
An alternative and more efficient method has been developed for preparing 2'-deoxy and 2'-substituted arabinosyl pyrrolo[3,2-d]pyrimidine C-nucleosides. tandfonline.comtandfonline.com This approach also starts with the appropriately protected 9-deazaadenosine and proceeds through a 2'-O-triflate intermediate. This intermediate can then be reacted with various nucleophiles to introduce different substituents at the 2'-position or can be used in elimination and reduction sequences to yield the 2'-deoxy or arabino-epimers. tandfonline.com
Table 1: Selected Pyrrolo[3,2-d]pyrimidine C-Nucleoside Analogues
| Compound Name | Structure | Key Features | Reference |
|---|---|---|---|
| 4-amino-7-[(S)-2,3-dihydroxypropyl]pyrrolo[3,2-d]pyrimidine | Acyclic C-nucleoside analogue | Synthesized from (S)-4,5-isopropylidenedioxypentanonitrile. rsc.org | rsc.org |
| 4-amino-7-(3,4-dihydroxybutyl)pyrrolo[3,2-d]pyrimidine | Acyclic C-nucleoside analogue | Higher homologue synthesized via similar chemistry. rsc.org | rsc.org |
| "2'-Deoxy-9-deazaadenosine" | 2'-deoxyribofuranosyl sugar moiety | Synthesized via deoxygenation of the 2'-hydroxyl group. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| "9-Deaza ara-A" | Arabinofuranosyl sugar moiety | An epimer of 9-deazaadenosine at the 2'-position. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
Spiro compounds, characterized by their unique three-dimensional conformations, have attracted significant attention in medicinal chemistry. rsc.orgresearchgate.netsemanticscholar.org A novel class of functionalized spiro pyrrolo[3,4-d]pyrimidines has been synthesized and evaluated for their pharmacological potential. rsc.orgresearchgate.netnih.gov These syntheses are often achieved through one-pot, multi-component reactions, which are advantageous for their efficiency and environmental friendliness. rsc.orgsemanticscholar.orgtandfonline.com
One synthetic approach involves the one-pot condensation of amino cyclohexane (B81311) derivatives with benzaldehyde (B42025) to create fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.orgresearchgate.net For example, the reaction of an amino cyclohexane derivative with ethyl cyanoacetate (B8463686) can yield a 4-amino-1-azaspiro[4.5]dec-3-en-2-one intermediate, which can be further cyclized to form polycyclic spiro derivatives. rsc.org Another strategy employs a high-performance nanocatalyst (Ag/TiO₂/Fe₃O₄@MWCNTs) to facilitate the one-pot condensation of ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide in water, producing a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines. tandfonline.com
Researchers have also prepared spiro-pyrrolopyrimidines starting from pyrrolopyrimidin-4-ylidene-malononitriles, which act as key intermediates. nih.gov These intermediates undergo cyclization reactions with reagents like acetylacetone, guanidine (B92328) hydrochloride, or hydrazine (B178648) hydrate (B1144303) to yield various spiro derivatives, including spiro(pyrano) and spiro(pyrazolo) compounds. nih.gov
These synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives have been investigated for various biological activities. rsc.orgtandfonline.comnih.gov Studies have shown that some of these compounds exhibit significant antioxidant and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov For instance, several derivatives were found to be potent and selective inhibitors of the COX-2 enzyme, with selectivity indices surpassing that of the standard drug celecoxib (B62257). rsc.orgresearchgate.netnih.gov Additionally, certain spiro (pyrano) and spiro (pyrazolo) derivatives have demonstrated promising anti-hyperglycemic activity in in-vivo studies when compared to the standard drug Amaryl. nih.gov The antioxidant capabilities of these compounds are often attributed to the presence of an acidic N-H group within the pyrrole ring structure. rsc.orgtandfonline.com
Table 2: Examples of Synthesized Spiro Pyrrolo[3,4-d]pyrimidine Derivatives and Their Activities
| Compound Class | Synthetic Precursors | Activity Investigated | Key Findings | Reference |
|---|---|---|---|---|
| Fused Azaspiroundecanediones | Amino cyclohexane derivatives, benzaldehyde | Antioxidant, Anti-inflammatory (COX-1/COX-2 inhibition) | Potent and selective COX-2 inhibition, with some compounds showing higher selectivity than celecoxib. rsc.orgresearchgate.netnih.gov | rsc.orgresearchgate.netnih.gov |
| Functionalized Spiro Pyrrolo[3,4-d]pyrimidines | Ethyl 2,4-dioxo-4-arylbutanoate, ammonium acetate, isatin, primary amines, tert-butyl isocyanide | Antioxidant (DPPH radical scavenging), Antimicrobial | Compounds demonstrated antioxidant activity. tandfonline.com | tandfonline.com |
| Spiro(pyrano)pyrrolopyrimidines | Pyrrolopyrimidin-4-ylidene-malononitriles, acetylacetone | Anti-hyperglycemic | Exhibited promising anti-hyperglycemic activity compared to Amaryl. nih.gov | nih.gov |
| Spiro(pyrazolo)pyrrolopyrimidines | Pyrrolopyrimidin-4-ylidene-malononitriles, hydrazine hydrate | Anti-hyperglycemic | Exhibited promising anti-hyperglycemic activity compared to Amaryl. nih.gov | nih.gov |
Biological Activities and Molecular Mechanisms of 6h Pyrrolo 3,2 D Pyrimidine Derivatives
Kinase Inhibition and Associated Mechanisms
Derivatives of 6H-pyrrolo[3,2-d]pyrimidine have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking the downstream signaling pathways that are frequently dysregulated in diseases like cancer.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. nih.gov Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for anticancer therapies. nih.gov Pyrrolo[3,2-d]pyrimidine derivatives have been developed as both dual inhibitors of HER2/EGFR and as specific EGFR inhibitors. acs.org
Several this compound derivatives have demonstrated significant inhibitory activity against wild-type EGFR (EGFR-WT). For instance, a novel reversible pyrrolo[3,2-d]pyrimidine inhibitor, compound 4 , was discovered to be active against both EGFR-WT and its drug-resistant mutants. nih.gov Another study reported a series of compounds, where the most potent, 51m , exhibited an IC₅₀ of 2.5 nM against EGFR. acs.org Further research has identified compounds like AG336 and AG337 with EGFR IC₅₀ values of 29.5 - 91.5 nM and 12.6 ± 1.2 nM, respectively. researchgate.net These findings underscore the potential of this chemical scaffold in targeting the normal, unmutated form of the EGFR kinase.
Table 1: Inhibitory Activity of this compound Derivatives against Wild-Type EGFR
| Compound | Wild-Type EGFR IC₅₀ (nM) | Reference |
| 51m | 2.5 | acs.org |
| AG337 | 12.6 ± 1.2 | researchgate.net |
| AG336 | 29.5 - 91.5 | researchgate.net |
| 4 | Active (value not specified) | nih.gov |
A major challenge in cancer therapy is the emergence of drug resistance, often caused by mutations in the target kinase. The T790M mutation, known as the "gatekeeper" mutation, in combination with the L858R activating mutation, confers resistance to many first-generation EGFR inhibitors. nih.govnih.gov Researchers have focused on developing this compound derivatives that can overcome this resistance.
For example, compound 4 was specifically developed to inhibit the T790M/L858R double mutant of EGFR. nih.gov While an irreversible inhibitor, compound 2 , based on the TAK-285 scaffold, was designed to bind covalently to C797, it did not show improved inhibitory activity against the mutant. nih.gov In contrast, neratinib (B1684480) (3 ), another irreversible inhibitor, was effective against both wild-type and the T790M/L858R mutant. nih.gov Structural studies have revealed that the methionine at position 790 (M790) can adopt different conformations to accommodate various inhibitors, which is a key factor in designing potent inhibitors against these resistant mutants. nih.govacs.org A specific pyrrolo[3,2-d]pyrimidine derivative, compound 111 , was reported to be highly potent against both wild-type EGFR (IC₅₀ 0.9 nM) and the EGFRT790M/L858R mutant (IC₅₀ 4 nM). frontiersin.org
Table 2: Inhibitory Activity against Drug-Resistant EGFR Mutants
| Compound | Target | IC₅₀ (nM) | Reference |
| 111 | EGFR T790M/L858R | 4 | frontiersin.org |
| Neratinib (3) | EGFR T790M/L858R | Active | nih.gov |
| 4 | EGFR T790M/L858R | Active | nih.gov |
| TAK-285 (1) | EGFR T790M/L858R | Inactive | nih.govresearchgate.net |
Wild-Type EGFR Inhibition
Kinase Insert Domain Receptor (KDR) Inhibition
The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov A series of this compound derivatives have been identified as potent and selective KDR inhibitors. nih.govnih.gov These compounds are notable for being non-ATP competitive, Type II inhibitors that bind to an inactive conformation of the kinase. nih.gov For example, compound 27 was shown through X-ray crystallography to induce the "DFG-out" inactive conformation. nih.gov Another derivative, compound 20d , was found to strongly inhibit VEGFR2. nih.gov
Multi-Targeted Kinase Inhibition (e.g., Her2, VEGFR2, CDK2, JAK, Aurora Kinase)
The structural versatility of the this compound scaffold allows for the design of inhibitors that can target multiple kinases simultaneously. This multi-targeted approach can be advantageous in cancer therapy by hitting several oncogenic pathways at once.
HER2/EGFR: Many derivatives have been developed as potent dual inhibitors of HER2 and EGFR. acs.orgresearchgate.net For instance, compound 51m showed potent inhibition of both HER2 (IC₅₀ = 0.98 nM) and EGFR (IC₅₀ = 2.5 nM). acs.org
VEGFR2/PDGFR: Compound 20d was discovered as a dual inhibitor of VEGFR2 and Platelet-Derived Growth Factor Receptor (PDGFR), both crucial for angiogenesis. nih.gov Other analogs, such as AG337 , also demonstrated inhibition of VEGFR-2 (IC₅₀ = 216.1 ± 18.6 nM) and PDGFRβ (IC₅₀ = 266.8 ± 35.4 nM) in addition to EGFR. researchgate.net
CDK2: A series of 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives were designed as potential EGFR and Cyclin-Dependent Kinase 2 (CDK2) inhibitors. One compound, 8b , was found to potently inhibit CDK2/Cyclin A1. tandfonline.com
Aurora Kinase: A class of 2-amino-pyrrolo[2,3-d]pyrimidines were identified as Aurora-A kinase inhibitors, with compound 30 showing an IC₅₀ of 0.008 µM. researchgate.net
JAK: Ruxolitinib, a pyrrolo[2,3-d]pyrimidine derivative, is an approved inhibitor of Janus Kinase 2 (JAK2). muni.cz
Table 3: Multi-Targeted Kinase Inhibition Profile of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 51m | HER2 | 0.98 | acs.org |
| EGFR | 2.5 | acs.org | |
| AG337 | EGFR | 12.6 ± 1.2 | researchgate.net |
| VEGFR-2 | 216.1 ± 18.6 | researchgate.net | |
| PDGFRβ | 266.8 ± 35.4 | researchgate.net | |
| 8b | CDK2/Cyclin A1 | Potent Inhibition | tandfonline.com |
| 30 | Aurora-A | 8 | researchgate.net |
| 20d | VEGFR1, VEGFR2, PDGFRα, PDGFRβ | < 100 | nih.gov |
Binding Conformations within Kinase Active Sites (e.g., DFG-out inactive conformation)
The mechanism of inhibition for many this compound derivatives involves binding to a specific conformational state of the target kinase. A significant number of these compounds are classified as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site that these inhibitors can exploit. nih.gov
This binding mode offers advantages such as improved kinase selectivity and cellular potency. nih.gov X-ray crystallography and molecular docking studies have confirmed this binding mode for several derivatives. For example, crystallographic analysis showed that certain pyrrolo[3,2-d]pyrimidine compounds bind to the inactive conformation of EGFR. nih.govresearchgate.net Similarly, a series of KDR inhibitors were shown to bind to the DFG-out inactive conformation, with the diphenylurea moiety of compound 27 occupying the newly formed hydrophobic pocket. nih.gov This stabilization of the inactive state prevents the kinase from adopting its active conformation, thereby blocking its catalytic function.
Inhibition of One-Carbon Metabolism and Purine (B94841) Biosynthesis
Derivatives of the this compound scaffold have emerged as significant inhibitors of one-carbon (C1) metabolism and de novo purine biosynthesis, crucial pathways for cell growth and proliferation. Folate-dependent one-carbon metabolism, which is compartmentalized within the mitochondria and cytosol, supplies essential metabolites for proliferating tumors. nih.govnih.govnih.gov These pathways are integral for the synthesis of nucleotides and amino acids. nih.gov The unique pharmacology of novel pyrrolo[3,2-d]pyrimidine inhibitors allows them to act as broad-spectrum antitumor compounds by disrupting these critical metabolic processes. nih.govnih.gov
Targeting Mitochondrial and Cytosolic One-Carbon Metabolism
Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been specifically designed to target one-carbon metabolism in both the mitochondrial and cytosolic compartments. nih.govwayne.edu Mitochondrial C1 metabolism is a primary source of one-carbon units, glycine (B1666218), NADPH, and ATP for various biosynthetic reactions that occur in the cytosol. nih.govnih.govnih.gov
A notable lead compound, AGF347, exemplifies this dual-targeting approach. nih.gov Pharmacodynamic studies have shown that AGF347 is transported across the plasma membrane into the cytosol, subsequently taken up by mitochondria, and metabolized to its polyglutamated forms in both cellular compartments. nih.gov This dual-compartment activity is a key feature of its mechanism, as it allows for a comprehensive disruption of C1 metabolism. wayne.edu The inhibition of these pathways has downstream effects, including the suppression of mTOR signaling, depletion of glutathione (B108866), and an increase in reactive oxygen species (ROS). nih.govnih.gov By simultaneously inhibiting targets in both the mitochondria and cytosol, these compounds can overcome the metabolic plasticity that often limits the efficacy of single-target agents. semanticscholar.org
Research has demonstrated that 5-substituted pyrrolo[3,2-d]pyrimidine antifolates, such as AGF347, AGF359, and AGF362, effectively inhibit the proliferation of various cancer cell lines by targeting these C1 pathways. researchgate.net Targeted metabolomics has confirmed that these compounds disrupt mitochondrial C1 metabolism, underscoring the importance of this pathway as a therapeutic vulnerability. researchgate.net
Serine Hydroxymethyltransferase (SHMT1/2) Inhibition
A primary target of many pyrrolo[3,2-d]pyrimidine derivatives is the enzyme serine hydroxymethyltransferase (SHMT), which exists in both mitochondrial (SHMT2) and cytosolic (SHMT1) isoforms. wayne.edusemanticscholar.org SHMT2 is a critical enzyme in mitochondrial one-carbon metabolism, catalyzing the conversion of serine to glycine and generating 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key C1 donor. nih.govnih.govaacrjournals.org
Novel pyrrolo[3,2-d]pyrimidine compounds were developed as first-in-class multitargeted inhibitors of SHMT2. nih.govresearchgate.net The design of these inhibitors, including AGF291 and AGF347, combined structural features from known inhibitors of purine biosynthesis with those from SHMT inhibitors. wayne.eduaacrjournals.org AGF347 has been identified as a potent inhibitor of SHMT2 and also targets SHMT1 in the cytosol. researchgate.netresearchgate.net The inhibition of SHMT2 by these compounds leads to a loss of serine catabolism, which in turn impacts glutathione pools and levels of reactive oxygen species. nih.govnih.gov
The concurrent inhibition of both SHMT1 and SHMT2 is a significant advantage, as it can prevent metabolic compensation where the reversal of the SHMT1 reaction could otherwise limit the impact of SHMT2 inhibition. aacrjournals.org Targeted metabolomics using [2,3,3–²H]L-serine has confirmed that compounds like AGF347 inhibit SHMT2 in the mitochondria. researchgate.net This dual inhibition of SHMT isoforms contributes substantially to the broad-spectrum antitumor efficacy of this class of compounds. wayne.edu
| Inhibitor Compound | Target Enzyme(s) | Cellular Compartment | Key Findings |
| AGF347 | SHMT1, SHMT2 | Cytosol, Mitochondria | First-in-class multitargeted inhibitor; disrupts serine catabolism, depletes glutathione, and increases ROS. nih.govnih.govresearchgate.net |
| AGF291 | SHMT1, SHMT2 | Cytosol, Mitochondria | Lead molecule identified as a multitargeted inhibitor of mitochondrial and cytosolic C1 metabolism. wayne.edu |
| AGF359, AGF362 | SHMT2 | Mitochondria | Inhibit proliferation of cisplatin-resistant ovarian cancer cells by targeting mitochondrial C1 metabolism. researchgate.net |
Inhibition of De Novo Purine Nucleotide Biosynthesis
In addition to targeting the initial steps of C1 metabolism, this compound derivatives are potent inhibitors of de novo purine nucleotide biosynthesis. nih.govnih.gov This pathway is essential for producing the purine bases required for DNA and RNA synthesis, making it a critical target in rapidly proliferating cancer cells. The inhibitory action of these compounds often involves targeting the folate-dependent enzymes within this pathway. acs.orgnih.gov
Glycinamide ribonucleotide formyltransferase (GARFTase) is the first folate-dependent enzyme in the de novo purine synthesis pathway and a primary target for many pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine antifolates. nih.govnih.gov Several 6-substituted pyrrolo[2,3-d]pyrimidine derivatives have been shown to potently inhibit GARFTase, leading to cytotoxicity in tumor cells. nih.govacs.org The inhibition of GARFTase by these compounds has been confirmed through in vitro and in situ assays. nih.govnih.gov
For instance, novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds were designed as multitargeted inhibitors with significant activity against GARFTase. semanticscholar.orgacs.org AGF347 and related compounds have been confirmed to inhibit GARFTase in addition to their effects on SHMT. nih.govwayne.edu X-ray crystal structures of some derivatives in complex with human GARFTase have been obtained, providing insight into the molecular basis of their inhibitory activity. acs.orgebi.ac.uk
5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) is another key folate-dependent enzyme in the de novo purine biosynthesis pathway. For some pyrrolo[3,2-d]pyrimidine and related thieno[2,3-d]pyrimidine (B153573) derivatives, AICARFTase has been identified as a secondary, but pharmacologically important, target. nih.govnih.govnih.gov
The dual inhibition of both GARFTase and AICARFTase represents a significant therapeutic advantage, as it creates a more comprehensive blockade of purine synthesis. ebi.ac.uk Certain 5-substituted thiophenyl pyrrolo[2,3-d]pyrimidines were designed as hybrids of existing drugs to achieve dual inhibition of both GARFTase and AICARFTase. researchgate.net Research has confirmed that multitargeted pyrrolo[3,2-d]pyrimidine inhibitors, including AGF347, effectively inhibit AICARFTase along with GARFTase and SHMT2, contributing to their potent antitumor effects. nih.govresearchgate.net
| Pathway | Target Enzyme | Inhibitor Class | Key Findings |
| De Novo Purine Biosynthesis | GARFTase | 5- and 6-substituted pyrrolo[3,2-d]pyrimidines | Primary enzyme target; inhibition confirmed by enzyme assays and X-ray crystallography. nih.govacs.orgacs.org |
| De Novo Purine Biosynthesis | AICARFTase | 5- and 6-substituted pyrrolo[3,2-d]pyrimidines | Secondary enzyme target; contributes to a more complete blockade of purine synthesis. nih.govnih.govebi.ac.uk |
β-Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a pivotal enzyme in folate metabolism that reduces dihydrofolate to tetrahydrofolate, a precursor for the C1 units essential for nucleotide synthesis. google.com Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and leading to cell death. google.com Various pyrimidine (B1678525) systems, including pyrido[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, have been investigated as DHFR inhibitors. google.com
Classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines have been synthesized and evaluated as potential dual inhibitors of both thymidylate synthase (TS) and DHFR. scilit.com Similarly, related scaffolds like 7H-pyrrolo[3,2-f]quinazoline-1,3-diamines have been shown to be potent, tight-binding inhibitors of DHFR. nih.gov The development of these compounds is driven by the need to overcome resistance to existing antifolate drugs. nih.gov The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid was found to be an excellent inhibitor of human DHFR. nih.gov This demonstrates that the broader pyrrolopyrimidine class of compounds holds significant potential as DHFR inhibitors.
Anti-Proliferative Mechanisms
The anti-proliferative activities of this compound derivatives are multifaceted, involving the disruption of normal cell cycle progression, induction of programmed cell death, and interaction with key cellular components like DNA and drug resistance proteins.
Cell Cycle Perturbation (e.g., G0/G1 phase accumulation, G2/M stage accumulation)
Certain derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to interfere with the cell cycle, a fundamental process for cell proliferation. For instance, a complex annelated pyrrolo[3,2-e]pyrimidine derivative, 8-[3-(piperidino)propyl]-4,10-dimethyl-9-phenyl-6-(methylsulfanyl)-3,4-dihydropyrimido[1,2-c]pyrrolo[3,2-e]pyrimidin-2(8H)-one, was found to cause a significant accumulation of cells in the G0/G1 phase of the cell cycle in MCF-7 tumor cells. ingentaconnect.com This arrest in the G1 phase suggests that the compound may trigger cellular mechanisms that prevent the cell from entering the DNA synthesis (S) phase, thereby halting proliferation. ingentaconnect.com The specific arrest of cells in the G1 phase by this derivative points towards its DNA-binding properties potentially leading to significant consequences such as the perturbation of DNA synthesis. ingentaconnect.com
While detailed cell cycle analysis for a broader range of simpler this compound derivatives is not extensively documented in the provided search results, related isomeric compounds, such as those from the pyrrolo[2,3-d]pyrimidine class, have demonstrated the ability to arrest the cell cycle at various phases, including G0/G1 and G2/M, indicating that the pyrrolopyrimidine core is a viable scaffold for developing cell cycle inhibitors. semanticscholar.orgmdpi.com
Apoptosis Induction Pathways (e.g., Caspase-3, Bax upregulation, Bcl-2 downregulation)
The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells. While specific studies detailing the apoptotic pathways initiated by simple this compound derivatives are limited in the provided search results, research on the closely related pyrrolo[2,3-d]pyrimidine scaffold highlights the potential of this chemical class to trigger apoptosis. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in HepG2 cells, which is accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a concurrent downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of key apoptotic regulatory proteins suggests that these compounds can effectively shift the cellular balance towards cell death. researchgate.net
Another study on novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in colon cancer cells through the mitochondrial pathway in a p53-independent manner. sci-hub.se The activation of such pathways is crucial for overcoming resistance to conventional cancer therapies that often rely on a functional p53 protein.
Although these findings are for the isomeric pyrrolo[2,3-d]pyrimidine scaffold, they provide valuable insights into the potential apoptotic mechanisms that could be harnessed and explored within the this compound series.
DNA Alkylation and Groove Binding Mechanisms
The interaction with DNA is a well-established mechanism of action for many anticancer agents. Some complex heterocyclic systems containing the pyrrolo[3,2-d]pyrimidine core have been investigated for their DNA binding properties. For example, a study on an annelated pyrrolo[3,2-e]pyrimidine derivative suggested a DNA groove-binding interaction. ingentaconnect.com This was determined through spectroscopic methods, including UV-vis spectrophotometry and circular dichroism titrations. ingentaconnect.com Such non-covalent interactions can disrupt DNA replication and transcription, leading to cytotoxic effects. ingentaconnect.com
Furthermore, the concept of using DNA minor-groove binding moieties to deliver alkylating agents to specific DNA sequences is a promising strategy in cancer therapy. najah.edu Natural products like distamycin A, which contains a pyrrole-amide skeleton, bind to the minor groove of DNA at AT-rich sequences. najah.edu This principle has been applied to design hybrid molecules where a DNA-binding scaffold is linked to an alkylating agent, thereby increasing the specificity and potency of the cytotoxic effect. najah.edu While direct evidence for DNA alkylation by simple this compound derivatives was not found in the provided search results, the structural similarities of the pyrrole (B145914) core to known DNA binding agents suggest this as a potential mechanism to be explored.
Inhibition of Multidrug Resistance Protein 1 (MRP1), P-glycoprotein, and Breast Cancer Resistance Protein (BCRP)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. This resistance is often mediated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1), P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell. nih.govacs.orgresearchgate.net
Derivatives of this compound have emerged as potent and selective inhibitors of MRP1. nih.govacs.orgresearchgate.net In a study, several series of substituted pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their ability to inhibit MRP1. The research identified that compounds with a piperazine (B1678402) residue at position 4, particularly those with large phenylalkyl side chains, were beneficial for potent MRP1 inhibition. nih.govacs.orgresearchgate.net Conversely, replacing the piperazine with an amino group led to a decrease in activity. nih.govacs.orgresearchgate.net Variations at positions 5 and 6 also influenced the inhibitory activity, with some derivatives showing IC50 values in the high nanomolar range. nih.govacs.orgresearchgate.net
Importantly, these pyrrolo[3,2-d]pyrimidine derivatives showed selectivity for MRP1. They exhibited low affinity for P-glycoprotein (P-gp), another major MDR transporter. nih.govacs.orgresearchgate.net Some derivatives with small substituents demonstrated moderate inhibition of BCRP. nih.govacs.orgresearchgate.net The ability to selectively inhibit MRP1 without significantly affecting other transporters is a desirable characteristic for overcoming MDR in specific cancer types where MRP1 is overexpressed.
| Compound Type | Target Protein | Activity | Key Structural Features |
|---|---|---|---|
| Substituted pyrrolo[3,2-d]pyrimidines | MRP1 (ABCC1) | Potent inhibition (high nM IC50 values) | Piperazine at position 4 with large phenylalkyl side chains |
| Substituted pyrrolo[3,2-d]pyrimidines | P-glycoprotein (P-gp, ABCB1) | Low affinity | |
| Substituted pyrrolo[3,2-d]pyrimidines | BCRP (ABCG2) | Moderate inhibition | Small substituents |
Antimicrobial Activities
In addition to their anti-proliferative effects, derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.
Antibacterial Activity against Pathogenic Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella)
A series of novel this compound derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of pathogenic bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Salmonella) species. auctoresonline.orgauctoresonline.org The study, which employed agar (B569324) well diffusion and agar dilution methods, revealed that some of the synthesized compounds exhibited antibacterial activity against the tested strains. auctoresonline.orgauctoresonline.org This indicates that the this compound scaffold holds promise for the development of new antibacterial agents to combat infections caused by these pathogens. auctoresonline.orgauctoresonline.org
Further research into halogenated pyrimidine derivatives has also highlighted their potential against Staphylococcus aureus. mdpi.com For instance, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine were identified as potent inhibitors of biofilm formation, a key virulence factor in chronic S. aureus infections. mdpi.com Although these compounds are from the isomeric pyrrolo[2,3-d]pyrimidine series, the findings underscore the importance of the halogenated pyrrolopyrimidine scaffold in developing novel antimicrobial strategies.
| Compound Series | Tested Bacteria | Method | Outcome |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) | Staphylococcus aureus ATCC 25923 | Agar well diffusion, Agar dilution | Some compounds showed antibacterial activity |
| Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) | Pseudomonas aeruginosa ATCC 27853 | Agar well diffusion, Agar dilution | Some compounds showed antibacterial activity |
| Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) | Escherichia coli ATCC 25922 | Agar well diffusion, Agar dilution | Some compounds showed antibacterial activity |
| Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) | Salmonella ATCC 1730 | Agar well diffusion, Agar dilution | Some compounds showed antibacterial activity |
Antifungal Activity
Derivatives of the pyrrolo[3,2-d]pyrimidine class have been investigated for their potential as antifungal agents. Research has shown that certain modifications to the core structure can lead to significant activity against pathogenic fungi.
In one study, a series of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antifungal properties. nih.govresearchgate.net Several pyrrolo[2,3-d]pyrimidine derivatives, specifically compounds 3a-d , 7a,e , and 11d , demonstrated excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 0.62 mg/mL. nih.govresearchgate.net These compounds were found to be more potent than the standard antifungal drug, fluconazole, which had a MIC of 1.5 mg/mL. nih.govresearchgate.net
Another study focused on the synthesis of pyrrolo[3,2-e]imidazo[1,2-c]pyrimidines and their thione analogues. tandfonline.comnih.gov While the primary focus of this study was broader antimicrobial activity, the synthesized compounds, which are structurally related to the this compound core, showed the potential for antifungal action. tandfonline.comnih.gov
Furthermore, research into pyrrolopyrimidine derivatives containing sulfonamido moieties has yielded compounds with notable antifungal efficacy. researchgate.net Specifically, compounds 2b , 3b , 6b , 8b , and 8d from this series showed remarkable antifungal activity when compared to the standard fungicide mycostatin. researchgate.net
Table 1: Antifungal Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Test Organism | MIC (mg/mL) | Standard Drug (MIC mg/mL) |
|---|---|---|---|
| 3a-d | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |
| 7a,e | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |
| 11d | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |
Other Biological Target Modulation
The inhibition of dipeptidyl peptidase IV (DPP-IV) is a validated therapeutic strategy for the management of type 2 diabetes. Several this compound derivatives have emerged as potent DPP-IV inhibitors.
One study identified 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (DSR-12727) as a potent and orally active DPP-IV inhibitor. nih.gov This compound exhibited a good DPP-IV inhibitory activity with an IC₅₀ of 1.1 nM and demonstrated excellent selectivity against related peptidases. nih.gov
Further research into N2/N3 substituted pyrrolo[3,2-d]pyrimidines explored the impact of various substituents on DPP-IV inhibitory activity. mdpi.com It was found that different N5 bicyclic substituents resulted in a wide range of activities, with IC₅₀ values from 1.5 to 139 nM. mdpi.com Another study on N2/N3 substituted pyrrolo[3,2-d]pyrimidines revealed that a C7-bromine substitution imparted the greatest desired activity for DPP-IV inhibition. mdpi.com
A separate investigation into novel pyrrolopyrimidine analogues also identified potent DPP-IV inhibitors. chinaxiv.org For instance, compound 6 from this series was found to be 10 times more potent against DPP-IV than the established drug Alogliptin, with an IC₅₀ of 0.33 nM. chinaxiv.org
Table 2: DPP-IV Inhibitory Activity of this compound Derivatives
| Compound | DPP-IV IC₅₀ (nM) |
|---|---|
| DSR-12727 | 1.1 |
| N5 Bicyclic Substituted Derivatives | 1.5 - 139 |
| Compound 6 | 0.33 |
The transient receptor potential (TRP) channels are a group of ion channels that play crucial roles in various physiological processes, including pain and inflammation. nih.gov Derivatives of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione have been identified as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.govresearchgate.netphysiology.org This suggests a promising avenue for the development of novel treatments for pain and inflammation. nih.govresearchgate.netphysiology.org
The TRP superfamily is extensive, with 28 members categorized into six subfamilies: TRPC (canonical), TRPV (vanilloid), TRPM (melastatin), TRPP (polycystin), TRPML (mucolipin), and TRPA (ankyrin). physiology.org These channels are expressed in nearly all tissues and are involved in regulating numerous cellular functions. physiology.org The modulation of these channels by small molecules like pyrrolopyrimidine derivatives is an active area of research.
While specific data on the modulation of other TRP channels by this compound derivatives is still emerging, the initial findings with TRPA1 highlight the potential of this chemical scaffold in this therapeutic area.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Research on spiro pyrrolo[3,4-d]pyrimidine derivatives has shown their potential as COX inhibitors. rsc.orgsemanticscholar.org In one study, all tested compounds from this series demonstrated potent anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes. rsc.orgsemanticscholar.org Notably, compounds 6 and 11 were identified as the most powerful and selective COX-2 inhibitors, with selectivity indices of 129.21 and 175, respectively, which were significantly higher than that of the standard drug celecoxib (B62257) (31.52). rsc.orgsemanticscholar.org Compound 14 also showed very promising anti-inflammatory activity with an IC₅₀ of 6.00 µM, compared to celecoxib's IC₅₀ of 14.50 µM. rsc.orgsemanticscholar.org
Another study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a related class of compounds, also revealed potential COX inhibitory activity. nih.gov All tested compounds in this series inhibited both COX-1 and COX-2. nih.gov
Table 3: COX-2 Inhibitory Activity of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| 6 | Not specified | 129.21 |
| 11 | Not specified | 175 |
| 14 | 6.00 | Not specified |
| Celecoxib (Standard) | 14.50 | 31.52 |
Structure Activity Relationship Sar Studies and Ligand Design Principles
Influence of Substituent Nature and Position on Biological Activity and Selectivity
The biological activity and selectivity of 6H-pyrrolo[3,2-d]pyrimidine derivatives are profoundly influenced by the substituents attached to the bicyclic core. Research has systematically explored modifications at various positions, particularly at the N5, C4, and C6 positions, to optimize therapeutic properties.
For instance, in the development of antiproliferative agents, substitutions at the N5 position have been shown to be a viable strategy for modulating activity and toxicity. mdpi.com Studies on a series of N5-substituted 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidines revealed that aromatic substitutions can increase activity, with a particular trend towards inhibiting leukemia cell lines. mdpi.com For example, compounds with N5-sulfonamide substituents demonstrated that this position could be modified to tune the compound's antiproliferative effects. mdpi.com Compared to the unsubstituted parent compound, certain N5-substituted analogs showed a significant increase in activity, indicating that this position is key for developing potent lead compounds. mdpi.com Conversely, adding a small polar substituent like a hydroxyethyl (B10761427) group resulted in activity similar to the parent compound, suggesting that simply increasing hydrophilicity does not necessarily enhance activity. mdpi.com
In the context of neuropeptide Y5 (NPY5) receptor antagonists, designed as potential anti-obesity agents, extensive SAR studies have been conducted. nih.govacs.orgscispace.com Modifications to both the substitution pattern and the heterocyclic core itself were explored to identify potent antagonists. nih.gov This systematic approach led to the identification of several potent Y5 antagonists and contributed to the development of a pharmacophore model for the human Y5 receptor. nih.govscispace.com
Similarly, for microtubule targeting agents, substitutions on the N4-amine are critical. An N-methyl group on the N4-amine was found to be essential for potent activity. nih.gov
The table below summarizes the influence of substituents at different positions on the biological activity of pyrrolo[3,2-d]pyrimidine derivatives.
| Position | Substituent Type | Observed Biological Effect | Target Class | Citation |
| N5 | Aromatic groups | Increased antiproliferative activity | Cancer | mdpi.com |
| N5 | Sulfonamides | Modulated activity and toxicity | Cancer | mdpi.com |
| N5 | Small polar groups (e.g., hydroxyethyl) | No significant change in activity compared to parent | Cancer | mdpi.com |
| N5 | Methyl group (CH3) | Restricts bond rotation, leading to fewer conformations | Microtubule Targeting Agents | nih.gov |
| C4 | Amine with N-methyl group | Essential for potent microtubule targeting activity | Microtubule Targeting Agents | nih.gov |
| C4, N5, C6 | Various substituents | Mapped to modulate inhibitory activity | MRP1 | mdpi.com |
Impact of Conformational Variations on Protein-Ligand Interactions
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind effectively to a biological target. For this compound derivatives, controlling the molecule's conformational flexibility has been a key strategy in designing more potent agents.
One effective method to control conformation is through steric hindrance or by incorporating rotatable bonds into a more rigid ring system. For example, in a series of microtubule targeting agents, restricting the conformation of the bond between the pyrimidine (B1678525) ring and an N4-aryl substitution was a successful strategy. nih.gov This was achieved by incorporating the bond into a 1,2,3,4-tetrahydroquinoline (B108954) ring system, which resulted in a compound with more than double the potency against cancer cells compared to its more flexible parent compound. nih.gov
Molecular modeling studies have been employed to understand and predict the effects of these conformational restrictions. For instance, substituting the N5 position with a methyl group (N5-CH3) was shown to restrict the rotation of bonds to the N4 and N5 substituents. nih.gov Computational analysis revealed that the N5-methyl analog had significantly fewer low-energy conformations (53) compared to the unsubstituted parent compound (88), indicating a more rigid structure. nih.gov This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding to its protein target, thus enhancing potency. The most active compounds in this series were found to adopt a syn conformation of the N4-aryl substitution relative to the pyrrolopyrimidine scaffold. nih.gov
These findings underscore the importance of conformational control in the design of pyrrolo[3,2-d]pyrimidine-based ligands. By rigidifying the structure, chemists can lock the molecule into a shape that is optimal for interacting with the binding site of a protein, leading to improved biological activity. nih.gov
Design Strategies for Modulating Potency and Selectivity
Medicinal chemists employ various rational design strategies to enhance the potency and selectivity of pyrrolo[3,2-d]pyrimidine-based compounds. These strategies often involve structure-guided design, where knowledge of the target's binding site informs molecular modifications.
A key strategy involves optimizing the linker or spacer between the core scaffold and a crucial binding element. In the related pyrrolo[2,3-d]pyrimidine series targeting folate receptors, the distance between the heterocyclic core and the L-glutamate moiety is critical for activity. nih.govnih.gov The length of the amino acid side chain and its conformation directly impact transporter binding and biological activity. nih.gov While this specific example pertains to the [2,3-d] isomer, the principle of optimizing linker length to correctly position a key pharmacophoric group is a widely applied and successful strategy in ligand design. For instance, in a series of thieno[2,3-d]pyrimidine (B153573) antifolates, varying the carbon bridge length between the heterocyclic system and a benzoyl moiety was used to tune activity. nih.gov
Another powerful approach is scaffold hopping or fragment merging, where structural elements from known inhibitors are combined to create novel compounds. mdpi.com This strategy has been successfully applied to the pyrrolo[2,3-d]pyrimidine scaffold to develop potent kinase inhibitors. mdpi.com By combining fragments of the marketed drug Pexidartinib with a pyrrolopyrimidine nucleus, researchers developed new derivatives. mdpi.com Initial docking studies supported this molecular hybridization, and subsequent synthesis and testing revealed that substitutions at the C6 position yielded potent inhibitors, whereas modifications at C4 and C5 were inactive. mdpi.com
Furthermore, structure-guided elaboration based on X-ray crystal structures of ligands bound to their targets (or close surrogates) allows for precise modifications to improve binding interactions. acs.org For pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors, X-ray structures of compounds bound to a checkpoint kinase 1 (CHK1) mutant, which serves as a surrogate for LRRK2, provided critical insights. acs.org This allowed for the optimization of substituents to occupy key pockets in the ATP binding site, leading to significant gains in potency and selectivity. acs.org
Ligand Efficiency and Optimization Considerations
In the process of drug discovery, potency alone is not a sufficient measure of a compound's quality. Medicinal chemists rely on metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LipE) to guide the optimization process. LE provides a measure of the binding energy per non-hydrogen atom, effectively normalizing potency for size. It helps identify small, efficient fragments that can be grown into more potent leads without becoming excessively large or "greasy."
For the related pyrrolo[2,3-d]pyrimidine scaffold, these metrics have been instrumental. In the development of LRRK2 inhibitors, initial fragment hits were identified that exhibited high ligand efficiencies (LE > 0.6). acs.org The optimization process focused on maintaining or improving this efficiency. For example, the introduction of a (2R)-2-methylpyrrolidin-1-yl group led to a breakthrough in potency while returning the LE to the high levels observed in the initial fragments. acs.org Conversely, modifications that were detrimental to potency also showed a drop in LE. acs.org
Similarly, in the discovery of RET kinase inhibitors, favorable LE and LipE values for initial pyrrolo[2,3-d]pyrimidine hits reinforced interest in the scaffold and justified further investigation. nih.gov During lead optimization, a holistic approach is necessary, integrating multiple parameters beyond simple potency, including physicochemical properties and selectivity. acs.org The goal is to develop drug candidates that are not only potent and selective but also possess favorable pharmacokinetic and safety profiles. The use of efficiency metrics helps ensure that increases in potency are achieved efficiently, without adding unnecessary molecular complexity that could negatively impact other crucial drug-like properties. nih.govacs.org
Advanced Characterization and Computational Studies of 6h Pyrrolo 3,2 D Pyrimidine
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized 6H-pyrrolo[3,2-d]pyrimidine compounds. Each technique offers unique information about the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135 NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H-NMR: The proton NMR spectra of this compound derivatives show characteristic signals for the protons in the heterocyclic rings and any substituents. For instance, in some derivatives, the NH proton of the pyrrole (B145914) moiety appears as a singlet at approximately 11.90-12.29 ppm, which is exchangeable with D₂O. scielo.org.mx Aromatic protons and those on substituent groups appear in their expected regions, with their multiplicity and coupling constants providing information about neighboring protons. scielo.org.mxbeilstein-journals.org
¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In derivatives of this compound, the carbon atoms of the fused rings and substituents show distinct chemical shifts. For example, carbonyl carbons in dione (B5365651) derivatives can be observed around 150-168 ppm. scielo.org.mx The chemical shifts of the pyrrole and pyrimidine (B1678525) ring carbons are also identifiable. nih.govrasayanjournal.co.in
DEPT-135 NMR: Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique is valuable for confirming the types of carbon atoms present in the aliphatic parts of substituents attached to the this compound core.
| Technique | Observed Chemical Shifts (ppm) and Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 11.90 (s, 1H, NH-pyrrole), 7.35-7.65 (m, 5H, Ar-H), 5.15 (s, 1H, CH), 3.50 (s, 3H, Me), 3.16 (s, 6H, 2xMe), 3.13 (s, 3H, Me) | scielo.org.mx |
| ¹³C-NMR | δ 168.1 (C=O), 159.3 (C=O), 152.4(C=O), 151.1 (C=O) | scielo.org.mx |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. beilstein-journals.orgrasayanjournal.co.in The fragmentation patterns observed in the mass spectra can also offer clues about the structure of the molecule. beilstein-journals.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for these analyses. beilstein-journals.orgnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound derivatives, typical IR absorption bands include N-H stretching vibrations for the pyrrole ring, C=O stretching for dione derivatives, and C=N and C=C stretching vibrations for the aromatic rings. beilstein-journals.orgsci-hub.seajol.info For example, carbonyl (C=O) stretches in pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones are observed in the range of 1650-1693 cm⁻¹. beilstein-journals.org
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic properties of this compound compounds. The absorption spectra reveal the electronic transitions within the molecule, and the position and intensity of the absorption bands are influenced by the substitution pattern on the pyrrolo[3,2-d]pyrimidine core. nih.govbeilstein-journals.orgbeilstein-journals.org Some derivatives exhibit fluorescence, and their emission properties, including quantum yields, are also dependent on the substituents. nih.govbeilstein-journals.org For instance, electron-donating groups can lead to a red-shift in both absorption and emission spectra and can increase the fluorescence quantum yield. nih.govbeilstein-journals.org
Circular Dichroism (CD) Titrations for DNA Interaction Studies
Circular dichroism (CD) spectroscopy is a valuable technique for investigating the interactions between chiral molecules and macromolecules like DNA. For this compound derivatives that are designed to interact with DNA, CD titrations can provide information about the binding mode. ingentaconnect.comscispace.commdpi.com Changes in the CD spectrum of DNA upon the addition of the compound can indicate whether the molecule binds in the groove of the DNA or intercalates between the base pairs. ingentaconnect.commdpi.com The characteristic CD spectrum of B-form DNA, with a positive band around 275 nm and a negative band around 245 nm, may show changes in intensity or position upon interaction with a small molecule. scispace.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools in the drug discovery and development pipeline for this compound derivatives. These approaches allow for the simulation and prediction of molecular behavior, offering a cost-effective and time-efficient means to prioritize compounds for synthesis and biological evaluation.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets, particularly protein kinases.
One notable study focused on a series of this compound derivatives as inhibitors of Kinase Insert Domain Receptor (KDR), a key player in angiogenesis. nih.gov To understand the binding mechanism, a potent compound from the series was docked into the active site of KDR. The analysis revealed that the pyrrolo[3,2-d]pyrimidine scaffold likely orients itself within the ATP-binding pocket, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov The reliability of the docking protocol was validated by redocking a known inhibitor into the KDR binding site, which successfully reproduced the crystallographically observed binding pose. nih.gov These docking studies have been crucial in understanding how substitutions on the pyrrolo[3,2-d]pyrimidine core can influence binding affinity and selectivity, providing a rational basis for the design of new inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study of 52 pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, a CoMFA model was developed to understand the structural requirements for inhibitory activity. nih.gov The model yielded a cross-validated correlation coefficient (q²) of 0.542 and a non-cross-validated correlation coefficient (r²) of 0.912, indicating good predictive ability. nih.gov The analysis of the CoMFA contour maps revealed that bulky substituents were favored in certain regions around the scaffold, while electropositive groups were preferred in others, providing a clear roadmap for structural modifications to enhance potency. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. For the same series of pyrrolo[3,2-d]pyrimidine derivatives targeting KDR, a CoMSIA model was also generated. nih.gov This model showed a q² of 0.552 and an r² of 0.955, suggesting a robust and predictive model. nih.gov The CoMSIA contour maps provided a more detailed understanding of the structure-activity relationships, highlighting the importance of hydrophobic and hydrogen-bonding interactions in specific regions of the molecule for optimal KDR inhibition. nih.gov The predictive power of both the CoMFA and CoMSIA models was further confirmed with a test set of compounds, showing predicted r² values of 0.913 and 0.897, respectively. nih.gov
| QSAR Model | Cross-Validated (q²) | Non-Cross-Validated (r²) | Predicted (r²pred) |
| CoMFA | 0.542 nih.gov | 0.912 nih.gov | 0.913 nih.gov |
| CoMSIA | 0.552 nih.gov | 0.955 nih.gov | 0.897 nih.gov |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations are employed to determine various properties of the this compound scaffold, such as its optimized geometry, electronic properties (e.g., HOMO and LUMO energies), and molecular electrostatic potential (MEP). jchemrev.comjchemrev.com These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites. For the closely related pyrrolo[2,3-d]pyrimidine scaffold, DFT has been used to study the optimized geometry and HOMO-LUMO energy of its derivatives. researchgate.net Such studies are crucial for understanding the intrinsic electronic nature of the heterocyclic system, which influences its interactions with biological targets.
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the development process. For derivatives of the isomeric pyrrolo[2,3-d]pyrimidine, various ADMET parameters have been predicted using computational models. mdpi.combenthamdirect.com These predictions often include parameters such as adherence to Lipinski's rule of five, which assesses drug-likeness, as well as predictions of intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com While specific values for this compound derivatives are not extensively reported in the provided context, the methodologies are directly applicable and are a standard component of the computational evaluation of this class of compounds.
Cellular Uptake and Transport Mechanisms Relevant to Pyrrolo 3,2 D Pyrimidine Derivatives
Role of High Affinity Folate Receptors (FRs) in Cellular Transport
High-affinity folate receptors, particularly FRα and FRβ, play a significant role in the cellular uptake of certain pyrrolo[3,2-d]pyrimidine derivatives. nih.gov These receptors are often overexpressed in various tumor cells, including those of ovarian and non-small cell lung cancer, while having limited expression in normal tissues. d-nb.infocam.ac.uk This differential expression pattern makes FRs attractive targets for the selective delivery of therapeutic agents to cancer cells.
The transport process mediated by FRs involves receptor-mediated endocytosis. tandfonline.comcuni.cz Pyrrolo[3,2-d]pyrimidine analogs bind to the receptors on the cell surface, which then cluster and are internalized into the cell within endosomes. tandfonline.com Subsequently, the compound is released from the endosome into the cytoplasm.
Research has focused on designing 6-substituted pyrrolo[2,3-d]pyrimidine antifolates that are selective substrates for FRs over the more ubiquitously expressed RFC. nih.govresearchgate.net For instance, certain derivatives with specific bridge lengths and heteroatom substitutions have demonstrated potent inhibitory activities in cells expressing FRα or FRβ, with negligible activity towards RFC. nih.govnih.gov This selectivity is a key strategy to minimize off-target effects and associated toxicities. For example, the replacement of a carbon atom with sulfur in the bridge region of a 6-substituted pyrrolo[2,3-d]pyrimidine analog resulted in a potent inhibitor of KB tumor cells that retained transport selectivity for FRα and FRβ over RFC. researchgate.net
Proton-Coupled Folate Transporter (PCFT)-Mediated Uptake
The proton-coupled folate transporter (PCFT) is another crucial transporter for various pyrrolo[3,2-d]pyrimidine derivatives. tandfonline.com PCFT functions optimally in acidic environments, with a pH optimum of around 5.5, which is characteristic of the microenvironments of many solid tumors. nih.govnih.gov This property allows for selective targeting of tumor tissues.
PCFT is a symporter that couples the influx of folates and their analogs to the downhill electrochemical gradient of protons. scispace.com It is highly expressed in the proximal jejunum for the absorption of dietary folates and is also found to be expressed in a variety of tumors. tandfonline.comnih.gov
The development of PCFT-selective 6-substituted pyrrolo[2,3-d]pyrimidine antifolates has been a significant area of research. tandfonline.com These compounds are designed to be efficiently transported by PCFT while being poor substrates for RFC. researchgate.net For example, certain 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been shown to be selective substrates for PCFT and have demonstrated efficacy in non-small cell lung cancer cell lines that express this transporter. researchgate.net The lead compound AGF347, a 5-substituted pyrrolo[3,2-d]pyrimidine, is transported by both FRα and PCFT, as well as RFC. researchgate.net
Differentiation from Reduced Folate Carrier (RFC) Transport
A key strategy in the design of targeted pyrrolo[3,2-d]pyrimidine-based therapies is to achieve selectivity for FRs and/or PCFT over the reduced folate carrier (RFC). core.ac.uk RFC is the primary transporter for folates in most normal mammalian tissues and functions optimally at a neutral pH of approximately 7.4. cuni.cznih.gov Because of its widespread expression, transport via RFC can lead to non-specific uptake of antifolate drugs into normal cells, resulting in dose-limiting toxicities. researchgate.netcore.ac.uk
Researchers have successfully synthesized pyrrolo[2,3-d]pyrimidine derivatives that are poor substrates for RFC but are efficiently transported by FRs and/or PCFT. researchgate.net For instance, a series of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with varying carbon bridge lengths showed negligible substrate activity for RFC while exhibiting potent and selective inhibition of cells expressing FRα or FRβ. nih.gov Similarly, the development of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates has yielded compounds with substantial selectivity for PCFT over RFC. researchgate.net This selective transport is a critical feature that can enhance the therapeutic index of these compounds by directing them to tumor cells while sparing normal tissues. google.com
Future Research Directions and Therapeutic Implications
Rational Design and Synthesis of Advanced Pyrrolo[3,2-d]pyrimidine Scaffolds
The future of pyrrolo[3,2-d]pyrimidine-based drug discovery lies in the rational design and efficient synthesis of novel and more complex derivatives. Researchers are moving beyond traditional synthetic routes to employ advanced strategies that allow for precise control over the molecule's architecture.
One promising approach is the use of domino reactions , such as the C-N coupling/hydroamination sequence, to construct the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core from readily available alkynylated uracils and anilines. beilstein-journals.org This method tolerates a variety of functional groups, enabling the creation of a diverse library of compounds. beilstein-journals.org Similarly, one-pot, three-component reactions are being utilized for their efficiency and high yields, allowing for the synthesis of complex derivatives in a single step. grafiati.com
Key synthetic strategies focus on modifying specific positions of the heterocyclic core to enhance biological activity and target specificity. Halogenated pyrrolo[3,2-d]pyrimidines, such as 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, are frequently used as key intermediates. smolecule.comresearchgate.net The reactive halogen atoms provide opportunities for further functionalization through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). smolecule.comacs.org
The design of these advanced scaffolds is often guided by molecular modeling to create compounds that fit precisely into the binding pockets of target proteins. researchgate.netaacrjournals.org For instance, derivatives have been designed with bicyclic fused rings intended to bind to the back pocket of HER2/EGFR kinases, leading to the development of potent and selective inhibitors. researchgate.net
| Synthetic Method | Description | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Domino C–N Coupling/Hydroamination | Cyclization of alkynylated uracils with anilines to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. | High efficiency, tolerance of various functional groups. | Synthesis of fluorescent polycyclic uracil (B121893) derivatives. | beilstein-journals.org |
| One-Pot, Three-Component Reaction | Reaction of 6-aminouracil (B15529), arylglyoxals, and 4-hydroxycoumarin (B602359) using an organocatalyst. | Good yields, high selectivity, operational simplicity. | Preparation of novel pyrrolo[3,2-d]pyrimidine derivatives. | grafiati.comresearchgate.net |
| Palladium-Catalyzed Cyclization | Palladium-catalyzed addition of a monosubstituted acetylene (B1199291) to a pyrimidine (B1678525) derivative, followed by cyclization. | Versatile route to modify the heterocyclic core. | Preparation of NPY5 receptor antagonists. | acs.org |
Identification of Novel Biological Targets and Therapeutic Opportunities
The therapeutic potential of pyrrolo[3,2-d]pyrimidines continues to expand as researchers identify novel biological targets. Initially recognized for their anticancer properties, these compounds are now being explored for a range of other diseases. mdpi.comnih.gov
A significant area of research is in oncology , where these scaffolds have shown promise as antiproliferative agents. mdpi.comresearchgate.net Studies using the National Cancer Institute's 60-cell line screen (NCI-60) and COMPARE analysis suggest that some halogenated derivatives act as DNA or RNA alkylators. mdpi.comnih.govgrafiati.com More recently, research has focused on specific molecular targets. Novel 5-substituted pyrrolo[3,2-d]pyrimidine antifolates have been designed to target one-carbon (C1) metabolism, a critical pathway for cancer cell growth. aacrjournals.orgresearchgate.net These compounds inhibit key enzymes in both the mitochondria (serine hydroxymethyltransferase 2, SHMT2) and the cytosol (SHMT1), demonstrating broad-spectrum antitumor efficacy in preclinical models of pancreatic, lung, and colon cancer. aacrjournals.orgresearchgate.netnih.gov Other derivatives have been identified as potent microtubule targeting agents and dual inhibitors of human epidermal growth factor receptors (HER2/EGFR). researchgate.netresearchgate.net
Beyond cancer, pyrrolo[3,2-d]pyrimidines are being investigated for other therapeutic applications:
Obesity: A series of derivatives have been prepared and evaluated as antagonists for the neuropeptide Y5 (NPY5) receptor, which plays a role in regulating food intake and energy balance. scispace.comacs.orgnih.gov
Viral Hepatitis: Researchers have identified and optimized pyrrolo[3,2-d]pyrimidines as selective agonists for Toll-like Receptor 7 (TLR7). nih.gov Oral administration of a lead compound induced a transient interferon-stimulated gene response in animal models, suggesting potential for the immunotherapy of hepatitis B. nih.gov
Enzyme Inhibition: The scaffold has been extensively used to design small molecule inhibitors for various enzymes, including purine (B94841) nucleoside phosphorylase (PNP) and dihydrofolate reductase (DHFR). mdpi.comnih.gov
Integration of Advanced Computational and Experimental Methodologies
The discovery and optimization of pyrrolo[3,2-d]pyrimidine-based therapeutics are increasingly driven by a synergistic combination of advanced computational and experimental techniques. This integrated approach accelerates the design-make-test-analyze cycle, leading to more efficient identification of promising drug candidates.
Computational methodologies play a crucial role in the initial design and mechanism elucidation phases.
Molecular Modeling and Docking: These techniques are used to predict how different derivatives will bind to their biological targets, such as the ATP-binding site of kinases or the active site of enzymes like SHMT2. aacrjournals.orgnih.gov This allows for the rational design of compounds with improved potency and selectivity. aacrjournals.org
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models help guide the synthesis of new analogues with enhanced binding affinity. scispace.comacs.org
Algorithmic Analysis: Tools like the COMPARE algorithm are used to analyze data from large-scale experimental screens (e.g., NCI-60) to hypothesize mechanisms of action by correlating activity patterns with those of known compounds. mdpi.comnih.govgrafiati.com
Density Functional Theory (DFT): DFT calculations are employed to study the electronic properties and geometry of synthesized compounds, providing insights into their reactivity and stability. bohrium.com
These in silico predictions are validated and refined through a suite of experimental methodologies .
High-Throughput Screening: Large libraries of compounds are tested for activity against panels of cancer cell lines (e.g., NCI-60) or specific biological targets. mdpi.comnih.gov
Enzymatic and Cellular Assays: In vitro assays are essential for determining the potency (e.g., IC50 or EC50 values) of compounds against purified enzymes or in cell-based models. mdpi.comaacrjournals.orgresearchgate.net
Metabolomic Analysis: Techniques like targeted metabolomics with stable isotope tracers are used to confirm the intracellular targets of compounds by observing their effects on metabolic pathways. aacrjournals.org
Structural Biology: X-ray crystallography provides high-resolution structural data of compounds bound to their protein targets, confirming binding modes predicted by computational docking and guiding further structural optimization.
Development of Tunable Biological Activity through Structural Optimization
A key strength of the pyrrolo[3,2-d]pyrimidine scaffold is that its biological activity can be finely tuned through precise structural modifications. Extensive structure-activity relationship (SAR) studies have provided a roadmap for optimizing these compounds for specific therapeutic goals, such as enhancing potency, improving selectivity, and modulating pharmacokinetic properties.
Research has shown that different positions on the pyrrolo[3,2-d]pyrimidine ring system are critical for modulating its biological effects. mdpi.comnih.gov
N5-Substitution: The N5 position of the pyrrole (B145914) ring has been a major focus of optimization. mdpi.comnih.gov Introducing various substituents at this position has been shown to significantly impact antiproliferative activity and toxicity. mdpi.comnih.govresearchgate.net For example, N5 substitution can increase activity against leukemia cells by up to 7-fold compared to the unsubstituted parent compound and allows for the modulation of toxicity. mdpi.comnih.gov
C2 and C4-Substitutions: Modifications on the pyrimidine ring, particularly at the C2 and C4 positions, are known to be important for enzymatic recognition and have been a primary focus for developing inhibitors of various kinases and enzymes. mdpi.comnih.gov
Halogenation: The introduction of halogen atoms to the scaffold has been a successful strategy for creating potent antiproliferative agents. mdpi.com These halogenated compounds can then serve as versatile intermediates for further diversification. smolecule.comresearchgate.net
The iterative process of synthesis and biological evaluation has led to the identification of specific structural features that confer desired activities. For instance, in the development of NPY5 receptor antagonists, SAR studies revealed that substitution at the 2-position of the core was preferred for good binding affinity. acs.org In the search for microtubule targeting agents, a regioisomeric shift from a pyrrolo[2,3-d]pyrimidine to a pyrrolo[3,2-d]pyrimidine scaffold resulted in more potent compounds. researchgate.net This ability to systematically modify the scaffold and observe corresponding changes in biological function underscores the potential to develop highly optimized and "tunable" therapeutic agents based on the 6H-Pyrrolo[3,2-d]pyrimidine core. mdpi.com
| Position of Modification | Type of Substituent | Observed Effect on Biological Activity | Therapeutic Target/Area | Reference |
|---|---|---|---|---|
| N5 (Pyrrole Ring) | Sulfonamides, Halogenated groups | Modulates toxicity and activity; can increase antiproliferative potency significantly. | Anticancer (Leukemia) | mdpi.comnih.gov |
| C2 (Pyrimidine Ring) | Various substituents | Crucial for enzymatic recognition and binding affinity. | Enzyme Inhibition (e.g., NPY5 receptor) | acs.org |
| C4 (Pyrimidine Ring) | Amines, Fused rings | Affects potency and selectivity for kinase inhibition. | Anticancer (HER2/EGFR Inhibition) | researchgate.net |
| Core Scaffold | Halogenation (e.g., Br, Cl) | Acts as a potent antiproliferative agent and provides a handle for further synthesis. | Anticancer | mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 6H-pyrrolo[3,2-d]pyrimidine derivatives?
- Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves cyclization and substitution reactions. For example, 4-amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (9) can be synthesized via two routes:
- Method A : Reacting amine precursors (e.g., 7a ) with methanol and aqueous ammonia, followed by crystallization from ethanol-DMF .
- Method B : Heating 3-amino-2-cyanopyrrole (4a ) with formamide and DMF under reflux .
Q. How are pyrrolo[3,2-d]pyrimidine derivatives characterized structurally?
- Answer : Characterization involves:
- Melting points to assess purity.
- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substitution patterns. For example, coupling constants (e.g., J6,7 ~2.7 Hz) help distinguish between isomers .
- Mass spectrometry (LRMS/HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How do structural modifications of pyrrolo[3,2-d]pyrimidine influence activity in multi-targeting Alzheimer’s disease therapies?
- Answer : Substituent positioning critically impacts bioactivity:
- C2 dimethylamino groups enhance Aβ40/42 aggregation inhibition (e.g., 8h , IC50 = 900 nM for Aβ40) .
- C4 phenethylamine or 3,4-dimethoxyphenethylamine groups improve dual cholinesterase (AChE/BuChE) inhibition and iron chelation (e.g., 10b , 23.6% Fe(II) chelation at 50 μM) .
- Chlorination at C6/C7/C8 modulates selectivity; 7-Cl derivatives show superior BuChE inhibition (e.g., 8e , BuChE IC50 = 100 nM) .
- Table 1 : Key SAR Trends in Anti-AD Derivatives
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| C2 (dimethylamino) | ↑ Aβ aggregation inhibition | 8h |
| C4 (phenethylamine) | Dual ChE inhibition | 10b |
| C7-Cl | ↑ BuChE selectivity | 8e |
Q. What computational strategies are used to design pyrrolo[3,2-d]pyrimidine-based kinase inhibitors?
- Answer : Molecular docking and scaffold optimization are key:
- Back-pocket binding : Bicyclic fused rings (e.g., 1,2-benzisothiazole in 42m ) improve HER2/EGFR affinity by occupying hydrophobic pockets .
- Pseudoirreversibility : Substituents like propargylsulfanyl groups enhance covalent binding to kinase domains .
- Bioavailability optimization : N-5 side chain modifications (e.g., 51m ) reduce CYP inhibition while maintaining potency (HER2 IC50 = 0.98 nM) .
Q. How do fluorinated substituents affect mTOR inhibition in thieno[3,2-d]pyrimidine derivatives?
- Answer : Fluorine atoms enhance binding via halogen bonds and metabolic stability:
- C6/C8 fluoromethyl groups increase mTOR kinase domain interactions (e.g., derivatives with 8-F show 10-fold higher potency vs. non-fluorinated analogs) .
- In vitro assays : Fluorinated compounds exhibit improved IC50 values in mTOR-dependent cell lines (e.g., CAL27 xenograft models) .
Methodological Considerations
Q. How should researchers resolve contradictions in reported activity data for pyrrolo[3,2-d]pyrimidine derivatives?
- Answer : Cross-validate findings using:
- Orthogonal assays : Compare fluorescence-based Aβ aggregation data (e.g., Thioflavin T assays ) with TEM imaging for fibril morphology.
- Control experiments : Test compounds against reference standards (e.g., curcumin for Aβ inhibition ).
- Batch-to-batch reproducibility : Ensure synthetic protocols (e.g., reflux time, solvent purity) are strictly replicated .
Q. What in vivo models are suitable for evaluating pyrrolo[3,2-d]pyrimidine-based antiviral agents?
- Answer : Prioritize models reflecting TLR7 activation:
- Mouse IFN-α/β induction assays to confirm immunostimulation .
- Viral challenge models (e.g., influenza-infected mice) with oral dosing (e.g., 51m at 50–100 mg/kg) to assess efficacy .
- Pharmacokinetic profiling : Measure bioavailability and brain penetration for CNS-targeted agents .
Data Analysis and Reporting
Q. How should researchers present conflicting data on pyrrolo[3,2-d]pyrimidine reactivity?
- Answer : Contextualize results by:
- Detailing reaction conditions : SNAr efficiency varies with solvent (e.g., DMF vs. methanol) and temperature .
- Reporting competing pathways : For example, ethyl 4-chloro-pyrrolo[3,2-d]pyrimidine-6-carboxylate may undergo hydrolysis under acidic conditions, complicating substitution .
Ethical and Safety Guidelines
Q. What safety protocols are essential when handling chlorinated pyrrolo[3,2-d]pyrimidine intermediates?
- Answer : Follow OSHA/NIOSH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
